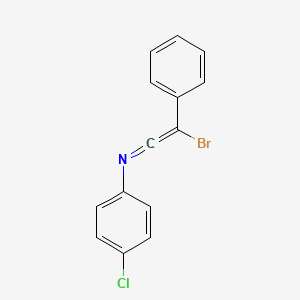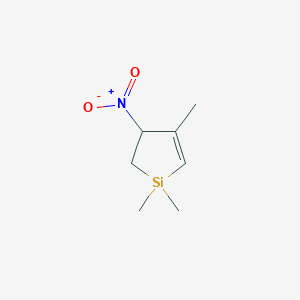
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole is an organosilicon compound characterized by the presence of a silole ring, which is a five-membered ring containing silicon
准备方法
The synthesis of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylsilane and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the silole ring.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
化学反应分析
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction may produce silole amines.
科学研究应用
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways: The pathways involved in its mechanism of action depend on the specific application and context. For example, in medicinal chemistry, it may modulate signaling pathways or inhibit specific enzymes.
相似化合物的比较
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine and 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene share structural similarities but differ in their functional groups and applications.
属性
| 83092-47-1 | |
分子式 |
C7H13NO2Si |
分子量 |
171.27 g/mol |
IUPAC 名称 |
1,1,4-trimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C7H13NO2Si/c1-6-4-11(2,3)5-7(6)8(9)10/h4,7H,5H2,1-3H3 |
InChI 键 |
MWIZPMQCCHBBJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[Si](CC1[N+](=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
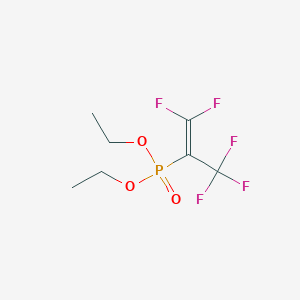
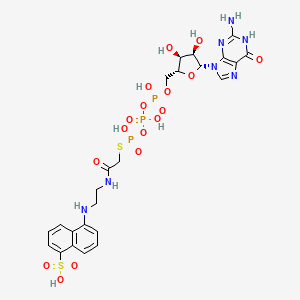

![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)

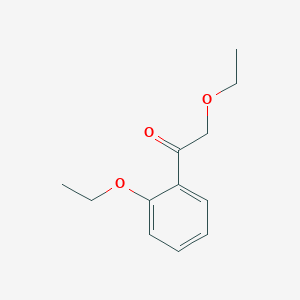
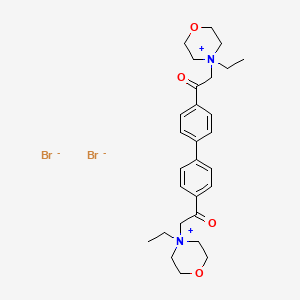
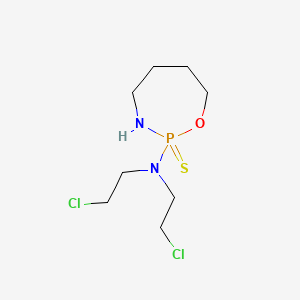
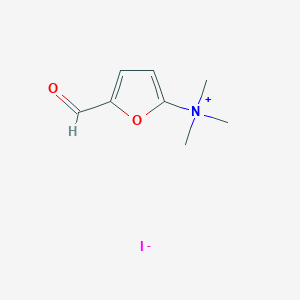
![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
